

Pkl-IN-1 solubility and storage conditions

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Compound Focus: Pkl-IN-1

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Application Notes: Working with PKM2-IN-1

PKM2-IN-1 is a research-grade pyruvate kinase M2 (PKM2) inhibitor used to study cancer metabolism. Handling this compound requires careful consideration of its physicochemical properties to ensure experimental reproducibility.

- **Key Properties:** The compound has a molecular weight of 345.48 g/mol and is supplied as a light yellow to yellow solid. [1]
- **Solubility:** The primary data indicates a solubility of ≥ 4 mg/mL (**11.58 mM**) in DMSO. This information is crucial for preparing stock solutions. A summary of quantitative data is provided in Table 1. [1]
- **Storage:** For long-term stability, the supplier recommends specific storage conditions, detailed in Table 2. [1]

Experimental Protocols

The following protocols are adapted from general best practices for handling small molecule inhibitors and enzymatic assays, as specific detailed methodologies for PKM2-IN-1 were not fully available in the search results.

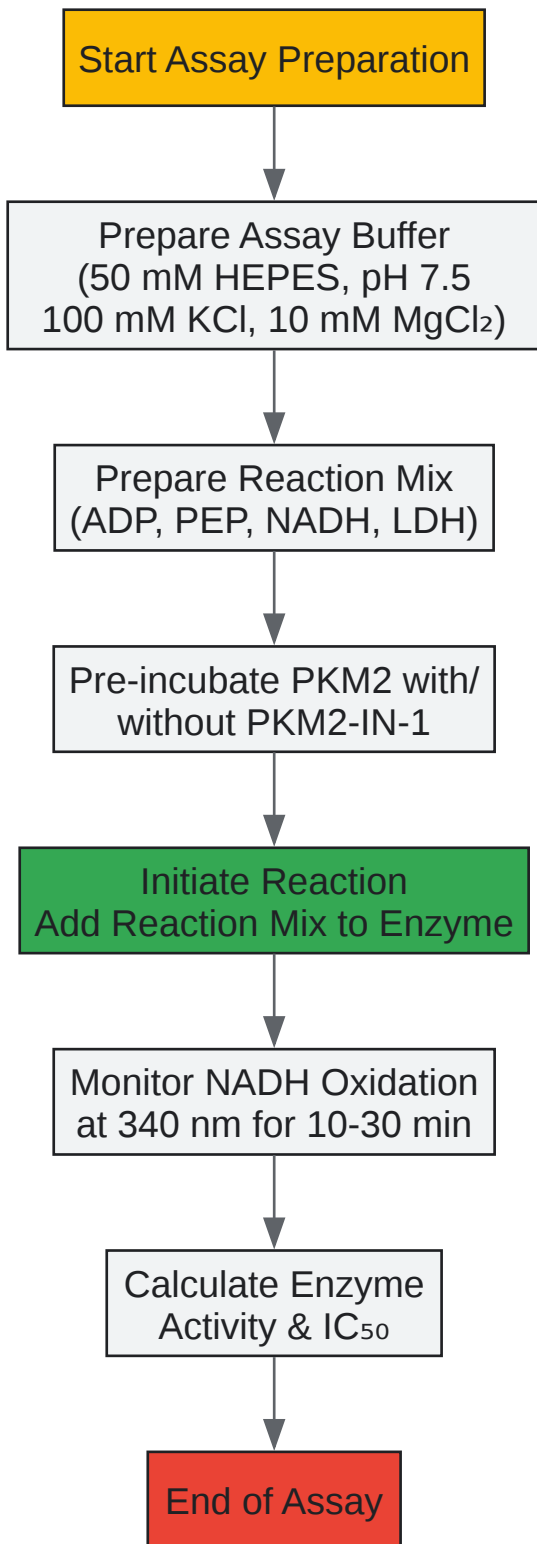
Protocol 1: Preparation of Stock Solutions

This protocol describes how to create a concentrated stock solution of PKM2-IN-1 in DMSO for use in *in vitro* assays. [1]

- **Materials:** PKM2-IN-1 solid, anhydrous DMSO (newly opened), amber vials or microtubes.
- **Procedure:**
 - Bring the PKM2-IN-1 vial and DMSO to room temperature.
 - Weigh out the desired mass of PKM2-IN-1.
 - Add the appropriate volume of DMSO to achieve a 10 mM stock solution (e.g., add 1.447 mL of DMSO to 5 mg of solid). For a 4 mg/mL solution, add 1.25 mL of DMSO to 5 mg of solid.
 - Vortex or sonicate the mixture briefly at 37-60°C to ensure complete dissolution.
 - Aliquot the stock solution into sterile, amber vials to minimize freeze-thaw cycles.
 - Store aliquots at **-20°C for 6 months or -80°C for 1 year**. [1]

Protocol 2: LDH-Coupled Pyruvate Kinase Activity Assay

This protocol is based on a well-established, optimized spectrophotometric method for measuring PKM2 activity, which can be used to characterize inhibitors like PKM2-IN-1. [2] The workflow is as follows:



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Materials and Reagents [2]:

- Recombinant PKM2 enzyme

- PKM2-IN-1 stock solution in DMSO
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂
- Substrates: Phosphoenolpyruvate (PEP), ADP
- Cofactor: NADH
- Coupling Enzyme: Lactate Dehydrogenase (LDH)
- Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure [2]:

- Prepare the assay buffer and keep it on ice.
- In a cuvette or plate well, add:
 - Assay Buffer
 - 0.15 mM NADH
 - 4 U/mL LDH
 - 5 mM ADP
 - Recombinant PKM2 enzyme (pre-incubated with varying concentrations of PKM2-IN-1 or DMSO vehicle control for 15 minutes)
 - Adjust the volume with water.
- Allow the mixture to equilibrate at 37°C for 5 minutes.
- Start the enzymatic reaction by adding PEP to a final concentration of 0.5 mM.
- Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for 10-30 minutes at 37°C.
- Calculate enzyme activity from the linear portion of the kinetic curve. The rate of NADH consumption is proportional to PKM2 activity. Plot inhibitor concentration versus % activity to determine the IC₅₀ value for PKM2-IN-1.

Critical Considerations for Formulation & Stability

For advanced applications, especially *in vivo* studies, further formulation is necessary. The search results highlight several effective strategies for insoluble compounds, though they have not been explicitly reported for PKM2-IN-1.

- **Aqueous Formulation for In Vivo Studies:** For animal studies, a suspension formulation can be prepared. One recommended method is to use a vehicle containing **15% Cremophor EL and 85% saline**. The compound may require sonication to form a uniform suspension in this vehicle. [1]
- **Strategies to Enhance Solubility:** If aqueous solubility is a limitation, consider these approaches documented for other poorly soluble drugs:
 - **Nanosuspensions:** Particle size reduction to the nanoscale can dramatically increase saturation solubility and dissolution rate. This can be achieved via wet milling or anti-solvent

precipitation, often stabilized by polymers like Poloxamer 188 or PVP K30. [3]

- **Inclusion Complexes:** Using cyclodextrins (e.g., HP- β -CD) can enhance solubility and stability by forming complexes with the drug molecule. [4] [5]

Data Summary Tables

Table 1: Solubility Data for PKM2-IN-1

Solvent	Concentration	Notes
DMSO	≥ 4 mg/mL (11.58 mM)	Recommended for stock solutions; use newly opened, anhydrous DMSO. Hygroscopic DMSO may impact solubility. [1]
15% Cremophor EL / 85% Saline	25 mg/mL	Forms a suspension; requires ultrasonication for preparation. [1]

Table 2: Storage Conditions and Stability

Form	Temperature	Stability Period	Notes
Solid Powder	-20°C	3 years	Protect from light and moisture. [1]
Solid Powder	4°C	2 years	[1]
Solution in DMSO	-80°C	1 year	Aliquot to avoid repeated freeze-thaw cycles. [1]
Solution in DMSO	-20°C	6 months	[1]

Important Disclaimer and Future Work

- **Research Use Only:** PKM2-IN-1 is for research purposes only and not for diagnostic or therapeutic use. [1]
- **Data Limitations:** The information available on the specific long-term stability of PKM2-IN-1 in aqueous buffers and its compatibility with various excipients is limited. It is highly recommended to conduct forced degradation studies and evaluate solution stability under specific experimental conditions.
- **Next Steps:** Before initiating critical experiments, especially *in vivo* pharmacokinetic or pharmacodynamic studies, a thorough pre-formulation study should be conducted. This includes determining the equilibrium solubility in physiologically relevant buffers (e.g., PBS pH 7.4, simulated gastric fluid), investigating solution-state stability at different pH levels and temperatures, and screening potential stabilizers and surfactants. [4] [6] [3]

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